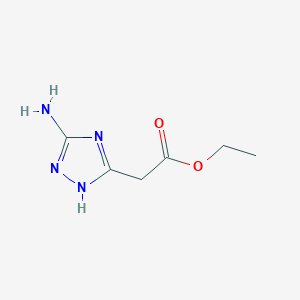

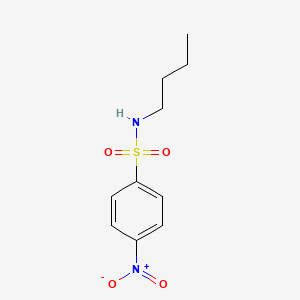

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

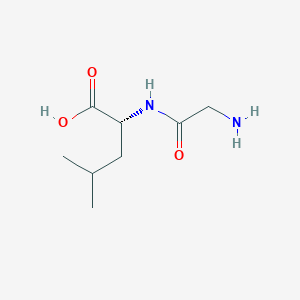

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms within the ring. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. Although the specific compound ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of triazole derivatives often involves the interaction of various precursor molecules under specific conditions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives was achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Similarly, ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate could potentially be synthesized through the interaction of suitable precursors, possibly involving an amino-substituted triazole and an acetic ester under appropriate conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This suggests that ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate may also exhibit a complex molecular geometry with potential for hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, often leading to the formation of new compounds with different functional groups. The synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative is an example of the chemical versatility of triazole-containing compounds . Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate could similarly participate in reactions that introduce new substituents or transform existing functional groups, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and substituents. For instance, the nonlinear optical properties of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione were found to be significantly higher than those of urea, a commercial nonlinear optical (NLO) material . This indicates that ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate may also exhibit interesting optical properties. Additionally, the spectroscopic and electronic properties of these compounds can be studied using various theoretical and experimental techniques to gain insight into their behavior in different environments.

Applications De Recherche Scientifique

Industrial and Agricultural Applications

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate and its derivatives, particularly amino-1,2,4-triazoles, play a significant role in the fine organic synthesis industry. These compounds are used as raw materials in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. Notably, they contribute to the production of plant protection products, including various insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. In the medical field, these compounds are essential in manufacturing drugs like furazonal, known for its antimicrobial effects, and cardiotril, a cardiological drug with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Pharmacological and Chemical Reactivity

The reactivity of 1,2,4-triazole-3-thione derivatives, including 4-amino-3-thio-1,2,4-triazoles, has been associated with significant pharmacological properties. These compounds exhibit antioxidant and antiradical activity and positively impact biochemical processes, especially in patients exposed to high doses of radiation. Such derivatives have been compared to biogenic amino acids like cysteine, indicating their potential in synthesizing therapeutic agents (А. G. Kaplaushenko, 2019).

Ethyl Acetate Production

The esterification process of ethyl acetate, a solvent widely used in paints, coatings, resins, inks, fragrances, flavors, and decaffeination, involves ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate. Process intensification techniques for ethyl acetate production, such as Reactive distillation and microwave reactive distillation, have been studied to enhance production rate, purity, and energy efficiency, indicating the compound's role in optimizing industrial processes (Patil & Gnanasundaram, 2020).

Biological Activity

1,2,4-triazole derivatives, including ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate, have been noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The search for rational methods of synthesizing biologically active substances has highlighted the potential of these compounds in developing novel therapeutic agents (Ohloblina, 2022).

Drug Development and Synthesis Strategies

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, is crucial in drug development due to its structural versatility and broad range of biological activities. Recent patents and studies emphasize the development of new triazoles with anti-inflammatory, antimicrobial, and antiviral properties. Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate and its derivatives are central to these efforts, highlighting the need for efficient, sustainable synthesis methods adaptable to emerging diseases and resistant microbial strains (Ferreira et al., 2013).

Orientations Futures

1,2,4-Triazoles, including ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate, are the focus of renewed interest among organic and medicinal chemists . They are being studied for their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propriétés

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 |

Source

|

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

CAS RN |

86152-46-7 |

Source

|

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)